molecular formula C10H11N3O B1350431 2-Morpholinonicotinonitrile CAS No. 59025-37-5

2-Morpholinonicotinonitrile

Cat. No. B1350431
CAS RN: 59025-37-5
M. Wt: 189.21 g/mol
InChI Key: QCXHZQXRAOOEQL-UHFFFAOYSA-N
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Description

2-Morpholinonicotinonitrile is a chemical compound with the molecular formula C10H11N3O . It is a white crystalline solid that is highly soluble in water and organic solvents.


Synthesis Analysis

The synthesis of 2-Morpholinonicotinonitrile involves the reaction of 2-fluoronicotinonitrile with Morpholine in dichloromethane at room temperature for about 18 hours . The crude mixture is then filtered through a plug of silica gel, and the filtrate is concentrated to give a colorless crystalline solid .


Molecular Structure Analysis

The molecular structure of 2-Morpholinonicotinonitrile consists of a nitrogen-containing heterocycle, a nitrile group, and a morpholine moiety . The molecular weight of the compound is 189.21 g/mol .


Physical And Chemical Properties Analysis

2-Morpholinonicotinonitrile is a white crystalline solid that is highly soluble in water and organic solvents. It has a melting point of 155-157°C. The compound exhibits a range of physical and chemical properties, including acidity and basicity, that make it useful in various chemical reactions.

Scientific Research Applications

Synthesis of Chemical Compounds

2-Morpholinonicotinonitrile plays a crucial role in the synthesis of various chemical compounds. Zhao et al. (2017) demonstrated its use in synthesizing 2-chloronicotinic acid derivatives, which are intermediates in the production of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides. This research underlines the significance of 2-morpholinonicotinonitrile in pharmaceutical and agricultural industries (Zhao et al., 2017).

Catalyst in Chemical Reactions

Kuang and Ma (2010) identified the use of morpholine, a related compound, as a catalyst in the synthesis of allenes from terminal alkynes and aldehydes. This finding suggests that 2-morpholinonicotinonitrile could potentially be used in similar catalytic processes, emphasizing its versatility in chemical synthesis (Kuang & Ma, 2010).

Gene Expression Studies in Zebrafish

Wang et al. (2012) explored the use of morpholino oligomers (MOs), closely related to 2-morpholinonicotinonitrile, in gene expression studies in zebrafish. They designed caged circular MOs to photomodulate gene expression, showcasing the potential of morpholine derivatives in genetic research (Wang et al., 2012).

Pharmaceutical Applications

Moulton (2013) discussed the use of Morpholino oligos, related to 2-morpholinonicotinonitrile, in pharmaceutical applications. These oligos are used in clinical trials for treating diseases like Duchenne muscular dystrophy, highlighting the potential medical applications of 2-morpholinonicotinonitrile derivatives (Moulton, 2013).

Nuclear Medicine Applications

Liu et al. (2003) investigated the use of morpholinos, similar to 2-morpholinonicotinonitrile, in nuclear medicine. Their study focused on pretargeting techniques using morpholinos for imaging and therapy, illustrating the potential use of 2-morpholinonicotinonitrile in diagnostic and therapeutic applications in nuclear medicine (Liu et al., 2003).

Safety And Hazards

The safety data sheet for 2-Morpholinonicotinonitrile indicates that it is a hazardous substance . It is classified as a danger and has a hazard statement of H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact during pregnancy/while nursing .

properties

IUPAC Name

2-morpholin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXHZQXRAOOEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377170
Record name 2-morpholinonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinonicotinonitrile

CAS RN

59025-37-5
Record name 2-morpholinonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E M. Flefel, HA S. Abbas, R E. Abdel Mageid… - Molecules, 2015 - mdpi.com
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one (1) was prepared and reacted with an active methylene compound (ethyl cyanoacetate) in the presence of ammonium acetate to …
Number of citations: 18 www.mdpi.com
M Hagimori, Y Nishimura, N Mizuyama, Y Shigemitsu - Dyes and Pigments, 2019 - Elsevier
Two 2-pyridone tautomeric analogs, methoxypyridine 4 and N-methylpyridone 5, were synthesized, and their spectroscopic properties were investigated both experimentally and …
Number of citations: 6 www.sciencedirect.com
KW Wurm, FM Bartz, L Schulig, A Bodtke… - ACS …, 2022 - ACS Publications
The potassium channel opening drugs flupirtine and retigabine have been withdrawn from the market due to occasional drug-induced liver injury (DILI) and tissue discoloration, …
Number of citations: 10 pubs.acs.org
HA El-Sayed, SA Said, AEGE Amr… - … of Computational and …, 2017 - ingentaconnect.com
A series of pyridine carbonitrile derivatives (2-16) were synthesized by using 2-chloro-6-(4-chloro-phenyl)-4-(4-isopropylphenyl)pyridine-3-carbonitrile (1) as starting material. Treatment …
Number of citations: 3 www.ingentaconnect.com
SL McDonald, SL McDonald - … Electrophilic Amination of sp2 and sp3 C …, 2016 - Springer
Heteroaromatic amines are key structural motifs that are widely found in biologically important molecules and medicines; therefore, efficient methods for the synthesis of these important …
Number of citations: 2 link.springer.com

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